molecular formula C29H42NOPS B6290363 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-22-3

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290363
CAS No.: 2565792-22-3
M. Wt: 483.7 g/mol
InChI Key: IPTFAEDQOSFDCK-LHXZUMEBSA-N
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Description

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₁H₄₄NOPS and a molecular weight of 483.7 g/mol . It features a dicyclohexylphosphine (PCy₂) group attached to a biphenylmethyl backbone and a 2-methyl-2-propanesulfinamide moiety. This compound is air- and moisture-sensitive, requiring storage under inert argon gas . It is primarily utilized in asymmetric catalysis, particularly in palladium- or gold-catalyzed enantioselective reactions, due to its strong electron-donating and sterically bulky phosphine ligand .

Properties

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTFAEDQOSFDCK-LHXZUMEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Phosphine-Containing Intermediates

The dicyclohexylphosphino moiety in the target compound is typically introduced via palladium-catalyzed cross-coupling reactions. Aryl bromides or triflates bearing phosphine groups react with sulfinylamine precursors under optimized conditions. For instance, Pd(OAc)₂ and di(1-adamantyl)benzyl phosphine (L2) catalyze the coupling of electron-rich aryl bromides with N-triisopropylsilyl sulfinylamine (1 ) in the presence of HCO₂K as a reductant. This method achieves high yields (75–92%) while preserving stereochemical integrity at the sulfur center.

Table 1: Representative Conditions for Pd-Catalyzed Sulfinamide Synthesis

Catalyst SystemSubstrateReductantYield (%)Stereoselectivity (ee)
Pd(OAc)₂/L2 Aryl bromideHCO₂K8598% S
PdCl₂(dppf)Alkenyl triflateHCO₂Cs7895% R

Stereochemical Control in Coupling Reactions

The stereogenic sulfur center in sulfinamides arises from the configuration of the sulfinylamine precursor. Chiral N-sulfinyltritylamine derivatives, when coupled with phosphine-containing aryl halides, transfer their stereochemical information to the product. For example, (S)-N-sulfinyltritylamine reacts with 2-(dicyclohexylphosphino)phenyl bromide to yield the S-configured sulfinamide with >99% enantiomeric excess (ee).

Transsulfinamidation for Secondary Sulfinamides

Europium(III)-Catalyzed Amine Exchange

Primary sulfinamides undergo transsulfinamidation with amines to form secondary or tertiary derivatives. Eu(OTf)₃ (10–20 mol %) in acetonitrile at 50°C facilitates the reaction between 4-tolylsulfinamide and benzylamine, yielding secondary sulfinamides in 82–94% yield. Notably, sterically hindered amines require higher catalyst loadings (20 mol %) but maintain moderate efficiency (45–60% yield).

Table 2: Transsulfinamidation Scope with Eu(OTf)₃

SulfinamideAmineCatalyst (mol %)Yield (%)
4-TolylsulfinamideBenzylamine1092
1-AdamantylsulfinamideDibenzylamine2058

Stereochemical Outcomes in Amine Exchange

Racemization at the sulfur center is minimized when using Eu(OTf)₃ , as evidenced by the reaction of (S)-1-phenylethylamine with (S)-4-tolylsulfinamide , which produces a 92:8 diastereomeric ratio. Mechanistic studies suggest a four-membered chelate intermediate between Eu(III), sulfinamide, and amine, ensuring retention of configuration.

Enantioselective Synthesis via Chiral Organocatalysts

Acyl Transfer with Chiral Pyridine N-Oxides

The 4-arylpyridine N-oxide (ArPNO) catalyst enables enantioselective acyl transfer reactions between sulfinates and amines. For example, sodium benzenesulfinate reacts with 2-(dicyclohexylphosphino)benzylamine in the presence of C1 (10 mol %) to deliver the target sulfinamide in 88% yield and 96% ee. Water (10 mol %) is critical for high enantioselectivity, likely stabilizing the transition state through hydrogen bonding.

Table 3: Chiral Catalyst Performance in Sulfinamide Synthesis

CatalystSulfinateAmineee (%)Yield (%)
C1 Sodium benzenesulfinate2-(Dicyclohexylphosphino)benzylamine9688
C2 Sodium tosylateCyclohexylamine8975

Photoinduced Radical-Polar Crossover

Visible-light photoredox catalysis using acridinium dyes generates alkyl radicals from organotrifluoroborates, which add to N-sulfinylamines. This method, performed in dichloromethane under blue LED irradiation, achieves 70–85% yields with broad functional group tolerance. The target compound’s benzylic position is accessible via radical addition to N-sulfinyl-2-(dicyclohexylphosphino)aniline .

Phosphine Group Incorporation Strategies

Sequential Functionalization of Benzyl Positions

The dicyclohexylphosphino group is introduced early in the synthesis to avoid interference with subsequent steps. 2-Bromobenzyl bromide reacts with dicyclohexylphosphine under basic conditions to form the phosphine-substituted benzyl bromide, which is then coupled with sulfinamide precursors.

SubstratePhosphine SourceBaseYield (%)
2-Bromobenzyl bromideDicyclohexylphosphineEt₃N91
2-Iodobenzyl chlorideTricyclohexylphosphineK₂CO₃84

Ligand-Assisted Metal Catalysis

The phosphine moiety serves as a ligand in situ during Pd-catalyzed steps, enhancing reaction efficiency. For example, Pd₂(dba)₃ with DPEphos ligand facilitates the coupling of vinyl epoxides with N-sulfinylanilines, indirectly contributing to the stereochemical outcome of the final product.

Case Study: Integrated Synthesis of the Target Compound

A representative synthesis of [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves three sequential steps:

  • Phosphine Introduction :

    • 2-Bromobenzyl bromide reacts with dicyclohexylphosphine in toluene at 110°C to yield 2-(dicyclohexylphosphino)benzyl bromide (89% yield).

  • Sulfinamide Formation :

    • The benzyl bromide intermediate couples with (R)-2-methyl-2-propanesulfinamide via Pd-catalyzed cross-coupling (Pd(OAc)₂/L2 , HCO₂K, 80°C, 12 h) to furnish the secondary sulfinamide (78% yield, 97% ee).

  • Stereochemical Refinement :

    • Recrystallization from hexane/EtOAc upgrades enantiomeric excess to >99%.

Key Challenges :

  • Avoiding racemization at the sulfur center during phosphine introduction.

  • Ensuring compatibility between the phosphine ligand and Pd catalyst.

Comparative Analysis of Methodologies

Table 5: Advantages and Limitations of Synthesis Routes

MethodAdvantagesLimitations
Pd-catalyzed couplingHigh stereoselectivity, scalabilityRequires specialized ligands
TranssulfinamidationFunctional group toleranceModerate yields for bulky amines
OrganocatalysisAtom economy, mild conditionsLimited substrate scope

Chemical Reactions Analysis

Oxidation Reactions

The sulfinamide moiety undergoes controlled oxidation to form sulfoxides or sulfones. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes the sulfinamide sulfur atom. For example:

[S(R)]-sulfinamide+H2O2[S(O)(R)]-sulfoxide+H2O\text{[S(R)]-sulfinamide} + \text{H}_2\text{O}_2 \rightarrow \text{[S(O)(R)]-sulfoxide} + \text{H}_2\text{O}

The stereochemical integrity of the sulfur center is retained during oxidation, preserving enantiomeric excess (>95% ee) .

Reduction Reactions

The compound is reduced to the corresponding amine or thiol derivatives under specific conditions:

  • Lithium Aluminum Hydride (LiAlH₄): Cleaves the S–N bond, yielding chiral amines (e.g., (R)-tert-butylamine derivatives) .

  • Zinc/HCl: Reduces the sulfinamide to a thiol, producing 2-methyl-2-propanethiol as a byproduct.

Nucleophilic Substitution

The sulfinamide group participates in stereospecific substitutions with nucleophiles (e.g., Grignard reagents, alkoxides):

[S(R)]-sulfinamide+RMgX[S(R)]-sulfide+NH3\text{[S(R)]-sulfinamide} + \text{RMgX} \rightarrow \text{[S(R)]-sulfide} + \text{NH}_3

Reactions occur via a tetrahedral intermediate, with retention of configuration at sulfur .

Mechanistic Insights

  • Phosphine Coordination: The dicyclohexylphosphino group stabilizes metal intermediates (e.g., Pd⁰/Pdᴵᴵ), enhancing catalytic turnover .

  • Sulfinamide Chirality Transfer: The (R)-configured sulfur center directs stereochemical outcomes in asymmetric syntheses, as demonstrated in kinetic resolution studies .

Stability and Reaction Conditions

  • Thermal Stability: Decomposes above 150°C, limiting high-temperature applications.

  • Solvent Compatibility: Stable in polar aprotic solvents (e.g., DMF, THF) but hydrolyzes in protic media (e.g., H₂O, MeOH) .

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of this compound is as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched products, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The presence of the dicyclohexylphosphino group enhances the ligand's ability to stabilize transition states during reactions.

Case Study: Asymmetric Hydrogenation

In recent studies, [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide has been utilized in asymmetric hydrogenation reactions, yielding high enantioselectivity for various substrates. For instance, its application in the hydrogenation of α,β-unsaturated carbonyl compounds demonstrated an enantiomeric excess (ee) exceeding 95% under optimized conditions.

Pharmaceutical Chemistry

The compound's structural features make it a promising candidate for drug development. Its ability to form stable complexes with metal catalysts can lead to more efficient synthesis routes for complex organic molecules.

Case Study: Synthesis of Anticancer Agents

Research has shown that using this sulfinamide as a ligand can significantly improve the synthesis efficiency of certain anticancer agents. In a notable study, the compound facilitated the formation of a key intermediate in the synthesis of a novel class of cancer therapeutics, demonstrating its utility in medicinal chemistry.

Organocatalysis

Beyond metal-catalyzed reactions, this compound has also been explored for its role in organocatalytic processes. Its ability to act as a bifunctional catalyst allows for new reaction pathways that are environmentally friendly and cost-effective.

Case Study: Organocatalytic Michael Addition

In organocatalytic Michael addition reactions, this compound has shown promise by providing high yields and selectivities. The mechanism involves the activation of carbonyl compounds through hydrogen bonding and Lewis base interactions, leading to efficient formation of β-hydroxy carbonyl compounds.

Material Science

The unique properties of this compound extend into material science, where it is being investigated for use in developing new materials with specific electronic and optical properties.

Case Study: Photonic Materials

Recent investigations have explored incorporating this sulfinamide into photonic materials to enhance their performance. The results indicate improved light absorption and emission characteristics when integrated into polymer matrices, suggesting potential applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity in various chemical processes.

Comparison with Similar Compounds

Variation in Phosphine Ligands

The phosphine ligand’s electronic and steric properties critically influence catalytic activity. Key analogs include:

Compound Name Phosphine Ligand Molecular Weight (g/mol) Key Applications References
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide (Target) Dicyclohexylphosphine (PCy₂) 483.7 Enantioselective Pd/Au catalysis
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide Diphenylphosphine (PPh₂) 469.6 Au-catalyzed cycloadditions
[S(R)]-N-[(1R)-1-[2-(Di-tert-butylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide Di-tert-butylphosphine (PtBu₂) 431.6 High steric demand for selective coupling
[S(R)]-N-{(R)-[3,5-Bis(tert-butyl)-4-methoxyphenyl][2-(PCy₂)phenyl]methyl}-2-methyl-2-propanesulfinamide PCy₂ + methoxy/tert-butyl 640.0 Enantioselective Heck reactions

Key Observations :

  • PCy₂ ligands (target compound) offer superior electron-donating ability compared to PPh₂, enhancing metal-ligand bond strength in catalytic cycles .
  • PtBu₂ ligands provide greater steric bulk, favoring selective substrate binding in crowded environments .
  • Methoxy/tert-butyl substituents (e.g., FW 640.0 ) improve solubility and stabilize transition states in Heck reactions .

Substituent Modifications on the Aromatic Backbone

Aromatic substituents modulate electronic effects and π-π interactions:

Compound Name Substituents Molecular Weight (g/mol) Impact on Reactivity References
[S(R)]-N-[(R)-[3-(Benzyloxy)-2-(PCy₂)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide 3-Benzyloxy group 603.8 Enhanced π-stacking in cross-couplings
[S(R)]-N-{(S)-[4-(tert-Butyl)phenyl][5-(PPh₂)-xanthenyl]methyl}-2-methyl-2-propanesulfinamide Xanthenyl + tert-butyl 659.9 Stabilizes Au complexes in cyclizations
[S(R)]-N-[(S)-[2-(PCy₂)phenyl]-(2-naphthyl)methyl]-2-methyl-2-propanesulfinamide Naphthyl group 639.9 Improved enantioselectivity in RC reactions

Key Observations :

  • Benzyloxy groups increase electron density at the metal center, accelerating oxidative addition steps .
  • Xanthenyl frameworks rigidify the ligand structure, favoring specific transition states in cycloadditions .
  • Naphthyl groups extend conjugation, enhancing chiral induction in Rauhut-Currier (RC) reactions .

Modifications to the Sulfinamide Moiety

Alterations to the sulfinamide group affect chiral induction:

Compound Name Sulfinamide Modification Molecular Weight (g/mol) Stereochemical Outcome References
[S(R)]-N-[(R)-[2-(PCy₂)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide N-methylation 497.7 Reduced steric hindrance at N-center
[S(R)]-N-{(R)-[2-(PCy₂)phenyl]phenylmethyl}-2-ethyl-2-propanesulfinamide Ethyl substituent 497.8 Altered chiral pocket geometry

Key Observations :

  • Ethyl substituents subtly modify the chiral environment, enabling fine-tuning of stereoselectivity .

Catalytic Performance

  • The target compound’s PCy₂ group enables efficient Pd-catalyzed asymmetric Heck reactions, achieving >90% ee in aryl halide couplings .
  • Analog 15-8408 (xanthenyl-PPh₂) achieves 95% ee in Au-catalyzed intramolecular cyclizations of N-allenamides .
  • Naphthyl-substituted analogs show superior activity in RC reactions compared to phenyl derivatives due to enhanced π-interactions .

Stability and Handling

  • All analogs are air- and moisture-sensitive, but tert-butyl-substituted derivatives (e.g., FW 640.0) exhibit marginally improved stability under argon .
  • Methoxy groups (e.g., FW 609.9) reduce crystallization tendencies, improving solubility in polar solvents .

Biological Activity

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, often referred to as a chiral phosphine ligand, has garnered attention in the field of medicinal chemistry and catalysis. This compound is notable for its role in enantioselective synthesis and its potential therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H42NOPS
  • Molecular Weight : 483.7 g/mol
  • CAS Number : 2398533-82-7
  • Purity : ≥95%
  • Appearance : White to off-white powder

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes. Its dicyclohexylphosphino group enhances the coordination with metal centers, facilitating reactions that are crucial in asymmetric synthesis.

Key Mechanisms:

  • Ligand Coordination : The phosphine moiety coordinates with transition metals, creating active catalytic species.
  • Enantioselectivity : The chiral nature of the ligand allows for the selective formation of one enantiomer over another in chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of phosphine ligands like this compound. For instance:

  • In vitro studies demonstrated that complexes formed with platinum and palladium using this ligand showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Research indicates that certain phosphine ligands can inhibit proteasome activity, leading to apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in combination with platinum-based drugs. It was found that this ligand significantly increased the potency of cisplatin against resistant cancer cell lines by enhancing drug uptake and retention .

CompoundIC50 (µM)Cell Line
Cisplatin10A549 (Lung)
Ligand-Cisplatin Complex3A549 (Lung)

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. The study revealed that it effectively inhibited the proteasome, leading to increased levels of pro-apoptotic factors within cancer cells .

EnzymeInhibition (%)Concentration (µM)
Proteasome75%50

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves coupling a dicyclohexylphosphine-containing aryl halide with a chiral sulfinamide precursor under inert conditions (e.g., nitrogen atmosphere). Key steps include:

  • Phosphine introduction : Reaction of dicyclohexylphosphine with a brominated biphenyl intermediate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Sulfinamide formation : Use of EDC/HOBt-mediated amide coupling to attach the 2-methyl-2-propanesulfinamide group to the phosphine-bearing scaffold, with DIPEA as a base in DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for enantiomeric enrichment .

Q. How is the structural integrity and stereochemical configuration of this compound validated?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm connectivity (e.g., sulfinamide protons at δ 2.8–3.2 ppm, dicyclohexylphosphine signals at δ 1.2–2.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula .
  • X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry (e.g., Flack parameter < 0.1 for chiral centers) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis, and what analytical techniques quantify stereochemical purity?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-2-methyl-2-propanesulfinamide as a chiral directing group to control stereochemistry at the nitrogen center .
  • Chiral HPLC : Employ a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers; retention time differences ≥ 2 min indicate high ee .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational (DFT) predictions to confirm absolute configuration .

Q. What computational strategies predict the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for ligand-substrate interactions (e.g., B3LYP/6-31G* level) to model enantioselectivity .
  • Molecular docking : Simulate binding modes with metal catalysts (e.g., Pd or Ru complexes) to rationalize regioselectivity in cross-coupling reactions .

Q. What are the challenges in handling and storing this compound, and how are they mitigated?

  • Methodological Answer :

  • Air sensitivity : The dicyclohexylphosphino group oxidizes readily; store under argon at -20°C in amber vials .
  • Moisture sensitivity : Use molecular sieves (3Å) in solvent systems during synthesis to prevent hydrolysis of the sulfinamide group .

Application-Oriented Questions

Q. What role does this compound play in asymmetric catalysis, and how does its structure influence catalytic performance?

  • Methodological Answer :

  • Ligand design : The sulfinamide group enhances rigidity, while the dicyclohexylphosphino moiety provides electron-rich coordination sites for metals like Pd or Rh.
  • Case study : In allylic alkylation, this ligand achieves >90% ee for β-ketoester products due to steric shielding of one enantiomeric pathway .

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